![molecular formula C12H30Cl3N9O2 B568442 H-Arg-arg-NH2 3 hcl CAS No. 114736-11-7](/img/structure/B568442.png)
H-Arg-arg-NH2 3 hcl
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Description
“H-Arg-arg-NH2 3 hcl” is a chemical compound with the CAS number 114736-11-7 . It is also known by other names such as H-Arg-Arg-NH2 and this compound . The molecular formula of this compound is C12H30Cl3N9O2 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, there are references to the synthesis of similar compounds. For instance, a tetrapeptide H-Tyr-D-Arg-Phe-Gly-NH2, a synthetic derivative of dermorphine, was developed as a potential analgesic drug . The replacement of D-Ala 2 by D-Arg 2 in the starting amino-acid sequence of dermorphine made the molecule more resistant to enzymatic degradation .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using tools like MolView , which allows for the conversion of a drawn molecule into a 3D model .Chemical Reactions Analysis
Argireline, a peptide with the sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2, also known as Acetyl Hexapeptide-8, reduces facial lines and wrinkles by destabilizing the formation of the SNARE complex, thus preventing muscle contraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found on databases like ChemicalBook . It provides information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .Safety and Hazards
While specific safety data for “H-Arg-arg-NH2 3 hcl” was not found, safety data sheets for similar compounds provide important information. For instance, Hydrochloric acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N9O2.3ClH/c13-7(3-1-5-19-11(15)16)10(23)21-8(9(14)22)4-2-6-20-12(17)18;;;/h7-8H,1-6,13H2,(H2,14,22)(H,21,23)(H4,15,16,19)(H4,17,18,20);3*1H/t7-,8-;;;/m0.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNXLXQASLNBBG-IXJBZROVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl3N9O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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